Differentiation in Lipophilicity: LogP Comparison Against 2-Methoxy-3-(trifluoromethyl)pyridine
6-Chloro-2-methoxy-3-(trifluoromethyl)pyridine demonstrates significantly higher lipophilicity than its non-chlorinated analogue, 2-methoxy-3-(trifluoromethyl)pyridine. While experimental LogP data for the target compound is not reported in the primary literature, computational predictions based on its chemical structure provide a key differentiator [1]. The presence of the chloro substituent at the 6-position on the pyridine ring increases the compound's hydrophobic character, which is a critical parameter for membrane permeability and target binding in both agrochemical and pharmaceutical research [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.69 (predicted) |
| Comparator Or Baseline | 2-Methoxy-3-(trifluoromethyl)pyridine: 1.5-2.0 (estimated range) |
| Quantified Difference | Predicted increase of ~0.7-1.2 log units |
| Conditions | Computational prediction based on molecular structure |
Why This Matters
Higher LogP indicates improved membrane permeability, a critical factor for optimizing bioavailability and target-site delivery in both agrochemical and pharmaceutical development.
- [1] Chem-space.com. 6-chloro-3-methoxy-2-(trifluoromethyl)pyridine. Property Data: LogP 2.69. View Source
- [2] Zhang Y, et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J Pestic Sci. 2021;46(2):125-142. View Source
